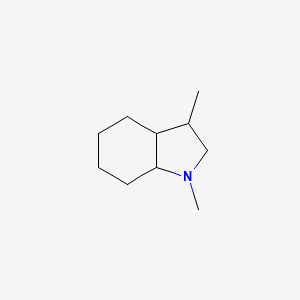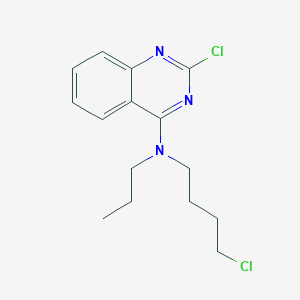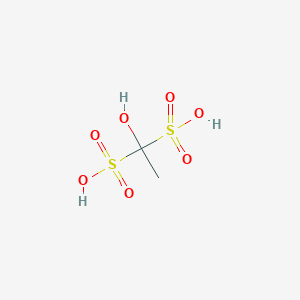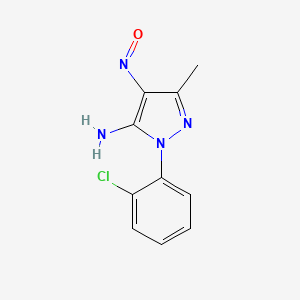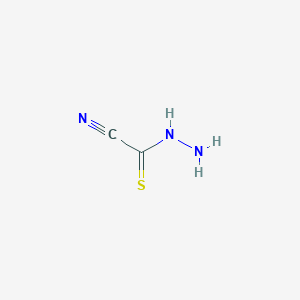![molecular formula C13H10N4S B14422871 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline CAS No. 82855-23-0](/img/structure/B14422871.png)
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings This compound is particularly interesting due to its structural features, which include a benzothiazole moiety and an aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline typically involves a diazo coupling reaction. The process begins with the diazotization of an aromatic amine, such as aniline, using nitrous acid (HNO2). The resulting diazonium salt is then coupled with a benzothiazole derivative to form the azo compound. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the synthesis of azo dyes, including this compound, is often performed using continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of colored textiles, inks, and plastics.
作用機序
The mechanism of action of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are primarily related to oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]aniline
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is unique due to its specific combination of a benzothiazole moiety and an azo group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications and higher stability under various conditions.
特性
CAS番号 |
82855-23-0 |
|---|---|
分子式 |
C13H10N4S |
分子量 |
254.31 g/mol |
IUPAC名 |
4-(2,1-benzothiazol-3-yldiazenyl)aniline |
InChI |
InChI=1S/C13H10N4S/c14-9-5-7-10(8-6-9)15-16-13-11-3-1-2-4-12(11)17-18-13/h1-8H,14H2 |
InChIキー |
HUMLOFGVHAZOHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(SN=C2C=C1)N=NC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


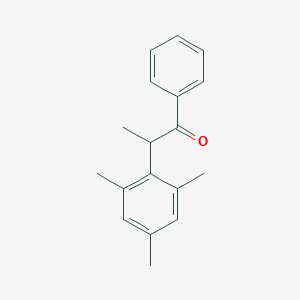
![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
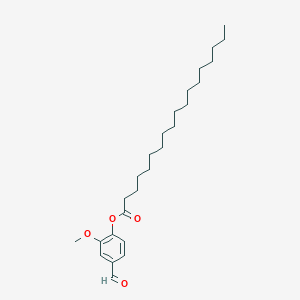
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
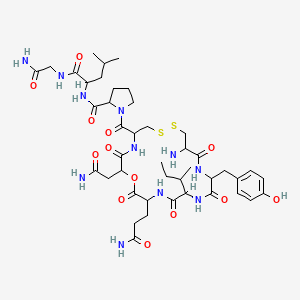
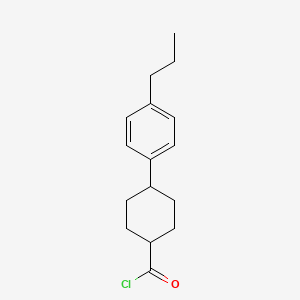
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)

